molecular formula C14H18FN3OS B2830938 3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-83-8

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2830938
CAS No.: 422526-83-8
M. Wt: 295.38
InChI Key: AITOSUXCQDOQFA-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . Quinazolinones and their derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .


Synthesis Analysis

While the specific synthesis process for this compound is not available, quinazolinones are generally synthesized through the condensation of anthranilic acid derivatives with various amines .


Molecular Structure Analysis

The molecular structure of this compound would likely include a quinazolinone core, which consists of a fused two-ring system of benzene and pyrimidine . The 2-(diethylamino)ethyl group would be attached to the third position of the quinazolinone core .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, diethylethanolamine, a compound with a similar diethylaminoethyl group, is a colorless liquid that is miscible with most solvents .

Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives, including compounds structurally related to "3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one", have been synthesized and characterized using various analytical techniques. These compounds have shown significant biological activities, indicating their potential as therapeutic agents. For instance, a study described the synthesis and characterization of a quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, demonstrating potent cytotoxic activity against several human cancer cell lines (Riadi et al., 2021).

Antimicrobial and Antifungal Activities

Research has explored the antimicrobial and antifungal potentials of quinazolinone derivatives. Some compounds exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For example, novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones showed antimicrobial and anticonvulsant activities, indicating their potential in treating infections and seizures (Rajasekaran et al., 2013).

Antitumor and Cytotoxic Activities

Quinazolinone derivatives have been evaluated for their antitumor and cytotoxic activities. Some compounds demonstrated significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy. The study by Riadi et al. (2021) highlighted above is a prime example of this application.

Pharmacological Studies

Investigations into the pharmacological properties of quinazolinone derivatives have led to the identification of compounds with promising biological activities. These studies aim to understand the mechanisms of action, efficacy, and potential therapeutic applications of these compounds. For instance, certain derivatives have been found to possess potent inhibitory activity against specific receptors, contributing to their therapeutic potential (Kasai et al., 2012).

Safety and Hazards

The safety and hazards of this specific compound are not known. As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential therapeutic effects and mechanisms of action. Given the interest in quinazolinone derivatives in pharmaceutical research, it’s possible that this compound could be explored in the context of drug discovery .

Mechanism of Action

Target of Action

A similar compound, sb939 , is identified as a potent pan-HDAC (Histone Deacetylase) inhibitor. HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

If we consider the action of the similar compound, sb939 , it inhibits HDACs, which leads to an accumulation of acetylated histones. This can result in chromatin remodeling, influencing gene expression.

Biochemical Pathways

Hdac inhibitors like sb939 generally affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis, thereby influencing these cellular pathways.

Pharmacokinetics

Sb939 , a similar compound, has been reported to have high and dose-proportional oral exposures and very good ADME (Absorption, Distribution, Metabolism, and Excretion), safety, and pharmaceutical properties.

Result of Action

Hdac inhibitors like sb939 are known to have antitumor activity and can cause cell cycle arrest, differentiation, and apoptosis in cancer cells.

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITOSUXCQDOQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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